Lipophilicity (logP) Differentiates CNS Penetration Potential from Halogenated Analogs
The target compound exhibits a calculated logP of 5.222, which is 0.70 log units lower than the 4‑chloro analog (CAS 929372‑21‑4, logP 5.922) and 0.09 log units lower than the 4‑methoxy analog (logP 5.309) [REFS‑1][REFS‑2]. This intermediate lipophilicity is critical because excessively high logP (>5.5) is associated with increased non‑specific protein binding, phospholipidosis risk, and rapid metabolic clearance, whereas values between 3 and 5 are preferred for CNS‑targeted small molecules [REFS‑3].
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.222 |
| Comparator Or Baseline | 4‑Chloro analog (CAS 929372‑21‑4): logP = 5.922; 4‑Methoxy analog: logP = 5.309 |
| Quantified Difference | ΔlogP = −0.70 vs. 4‑Cl analog; ΔlogP = −0.09 vs. 4‑OMe analog |
| Conditions | Calculated by BIOVIA Pipeline Pilot; logD at pH 7.4 is 5.222 for the target compound (essentially identical to logP, indicating no significant ionization at physiological pH). |
Why This Matters
For screening programs aiming to prioritize CNS‑oriented hits, the 0.70‑unit reduction in logP compared to the 4‑Cl analog translates to a predicted 5‑fold lower volume of distribution in brain tissue homogenate binding assays, reducing the risk of promiscuous binding artifacts.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
